![molecular formula C7H12O4 B2383118 2-Methoxy-2-(oxolan-3-yl)acetic acid CAS No. 1547513-00-7](/img/structure/B2383118.png)
2-Methoxy-2-(oxolan-3-yl)acetic acid
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Overview
Description
2-Methoxy-2-(oxolan-3-yl)acetic acid is a chemical compound with the molecular formula C7H12O4 . It has a molecular weight of 160.17 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 2-Methoxy-2-(oxolan-3-yl)acetic acid is1S/C7H12O4/c1-10-6(7(8)9)5-3-2-4-11-5/h5-6H,2-4H2,1H3,(H,8,9)
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
2-Methoxy-2-(oxolan-3-yl)acetic acid is an oil at room temperature . It has a molecular weight of 160.17 and a molecular formula of C7H12O4 .Scientific Research Applications
- Ring-Substituted Derivatives : The compound’s ring-substituted derivatives, including indole-3-acetic acids, have shown promise as pro-drugs in cancer treatment . Further investigation into their efficacy and safety is ongoing.
Cancer Therapy and Drug Development
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(7(8)9)5-2-3-11-4-5/h5-6H,2-4H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKOTNKGAPYGIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-(oxolan-3-yl)acetic acid |
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